molecular formula C9H11NO2 B146674 Dimethylanthranilate CAS No. 85-91-6

Dimethylanthranilate

Cat. No. B146674
CAS RN: 85-91-6
M. Wt: 165.19 g/mol
InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Patent
US04633009

Procedure details

In a 250 mL Parr shaking glass pressure reactor was placed methyl anthranilate (37.75 g, 0.25 mol), 95% ethanol (80 mL), and platinum oxide (0.5 g). To this cooled mixture at 5° C. was added 37% formaldehyde solution (20 mL, 0.25 mol). This resultant mixture was immediately hydrogenated at room temperature at a hydrogen pressure of 50 psig. Over a period of 5 hours no hydrogen uptake was observed. The dimer, however, did form as evidenced by a solid precipitate, but no methyl N-methylanthranilate was produced.
Quantity
37.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH2:12]=O.[H][H]>[Pt]=O.C(O)C>[CH3:12][NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
37.75 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]=O
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
In a 250 mL Parr shaking glass pressure reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(C(=O)OC)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.